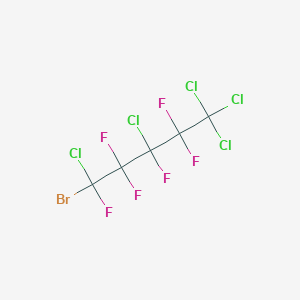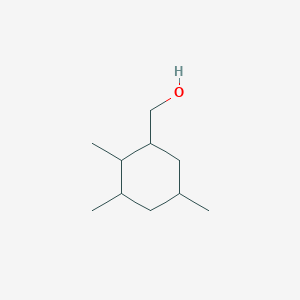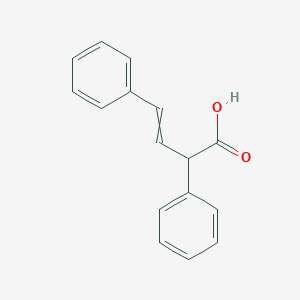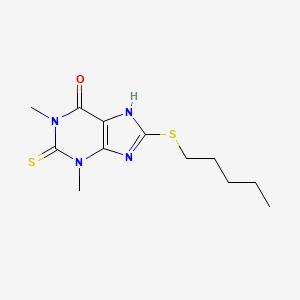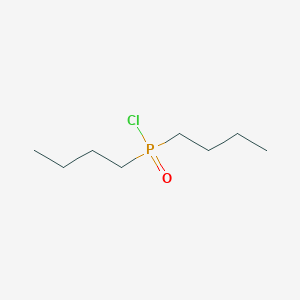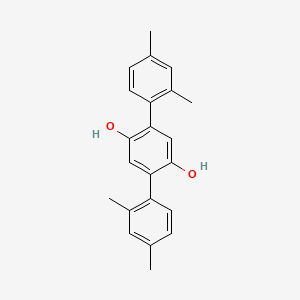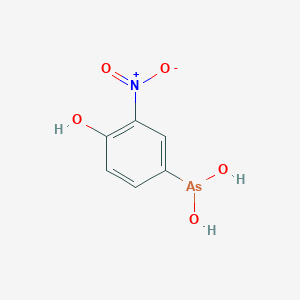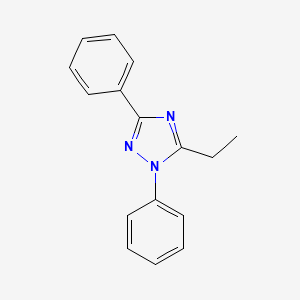![molecular formula C11H15NO B14742728 Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime CAS No. 2089-31-8](/img/structure/B14742728.png)
Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime typically involves the reaction of 1-[4-(1-methylethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
1-[4-(1-methylethyl)phenyl]ethanone: The parent ketone compound.
4-isopropylacetophenone: Another name for the parent ketone.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: A hydroxyl derivative
Uniqueness
Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
2089-31-8 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-[1-(4-propan-2-ylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)9(3)12-13/h4-8,13H,1-3H3 |
InChIキー |
CIRGNVSWLZMWDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


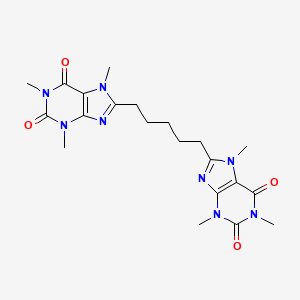
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
